molecular formula C22H22 B183523 1,4-Diphenethylbenzene CAS No. 1985-58-6

1,4-Diphenethylbenzene

Cat. No. B183523
CAS RN: 1985-58-6
M. Wt: 286.4 g/mol
InChI Key: AGRRPXGGTNIFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diphenethylbenzene is a chemical compound with a molecular weight of 286.42 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .


Molecular Structure Analysis

The molecular structure of 1,4-Diphenethylbenzene is represented by the InChI code 1S/C22H22/c1-3-7-19 (8-4-1)11-13-21-15-17-22 (18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2 . This indicates the presence of 22 carbon atoms and 22 hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

1,4-Diphenethylbenzene is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Crystal Structure and Dynamics

  • The crystal structure of 1,4-diphenoxybenzene, a compound related to 1,4-Diphenethylbenzene, has been explored. The study found that molecules of 1,4-diphenoxybenzene adopt a structure with trans coplanar terminal rings, and the central benzene ring is orthogonal to these, giving torsion angles close to 90°. The terminal phenyl rings undergo dynamic π flips, providing insight into the molecular behavior of similar compounds (Clayden, Williams, & O'Mahoney, 1990).

Semiconductor Applications

  • 1,4-Diphenethylbenzene derivatives have been used in the synthesis of high-performance semiconductors for organic field-effect transistors. A study demonstrated effective synthesis of such semiconductors, indicating the compound's potential in electronic device applications (Takimiya et al., 2004).

Photoreactive Properties

  • Research on the photoreactions of diaryl ethers, including 1,4-diphenoxybenzene, showed reactions like cleavage of the ether bond(s) and photo-Claisen type rearrangement. This sheds light on the potential use of 1,4-Diphenethylbenzene in photochemical applications (Hageman, Louwerse, & Mijs, 1969).

Applications in Light-Emitting Devices

  • Derivatives of 1,4-Diphenethylbenzene have been used in the creation of organic light-emitting diodes (OLEDs). The cross-stacking of certain derivatives in crystalline state exhibits high-intensity solid-state emission, indicating its utility in OLED technology (Xie et al., 2005).

Chemical Synthesis and Characterization

  • The compound has been involved in the synthesis and characterization of various chemical structures, such as 1,4-dibenzyl-5,6-diphenyl-1,2,3,4-tetraaza-2-cyclohexene, enhancing our understanding of cyclic structures in chemistry (Mataka & Anselme, 1973).

Synthesis of Hindered Diphenyl Ethers

  • A novel method for the synthesis of hindered diphenyl ethers using 1,4-Diphenethylbenzene derivatives has been reported. This method contributes to the development of new pathways in organic synthesis (Sammes, Thetford, & Voyle, 1988).

Electronic and Structural Analysis

  • Studies have explored the electronic and structural properties of complexes involving 1,4-Diphenethylbenzene derivatives, providing insights into the behavior of such compounds under different conditions (Dixon et al., 2003).

Applications in Polymer Synthesis

  • The compound has been used in the synthesis of multicyclic polyethers, highlighting its role in polymer chemistry. These polyethers were characterized by various analytical methods, contributing to material science (Kricheldorf, Schellenberg, & Schwarz, 2006).

Safety And Hazards

1,4-Diphenethylbenzene is classified under the GHS07 hazard class . It may be harmful if swallowed or inhaled, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

1,4-bis(2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRRPXGGTNIFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diphenethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diphenethylbenzene
Reactant of Route 2
Reactant of Route 2
1,4-Diphenethylbenzene
Reactant of Route 3
Reactant of Route 3
1,4-Diphenethylbenzene
Reactant of Route 4
Reactant of Route 4
1,4-Diphenethylbenzene
Reactant of Route 5
Reactant of Route 5
1,4-Diphenethylbenzene
Reactant of Route 6
Reactant of Route 6
1,4-Diphenethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.